

S-1360: A Tool Compound for HIV-1 Integrase Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 is a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.[1][2] As a diketo acid derivative, S-1360 was the first HIV-1 integrase inhibitor to advance to clinical trials.[3][4] Although its clinical development was halted due to unfavorable pharmacokinetics, its well-characterized in vitro activity makes it a valuable tool compound for studying the mechanism of HIV-1 integration, screening for new integrase inhibitors, and investigating drug resistance.[3]

This document provides detailed application notes and protocols for the use of S-1360 in a research setting.

Mechanism of Action

HIV-1 integrase catalyzes two key reactions in the integration of the viral DNA into the host genome: 3'-processing and strand transfer. In the 3'-processing step, which occurs in the cytoplasm, integrase removes a dinucleotide from each 3' end of the viral DNA. Following transport into the nucleus, the strand transfer reaction involves the nucleophilic attack of the processed 3'-hydroxyl ends of the viral DNA onto the phosphodiester backbone of the host cell's DNA, covalently inserting the viral genome.

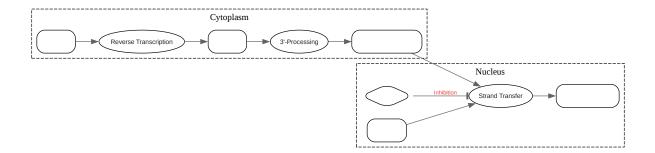


Methodological & Application

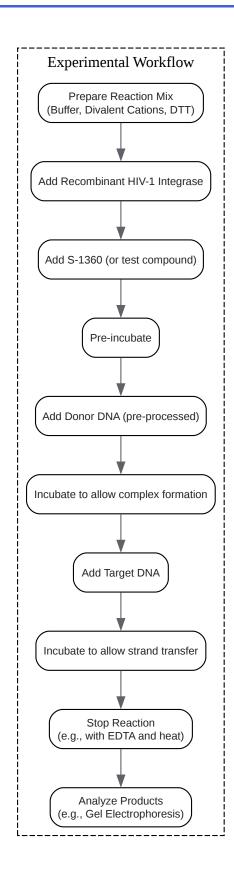
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S-1360 is a strand transfer inhibitor. It chelates the divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, which are essential for the catalytic activity of strand transfer. By blocking this step, S-1360 effectively prevents the integration of viral DNA into the host chromosome, thereby halting the viral replication cycle.









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